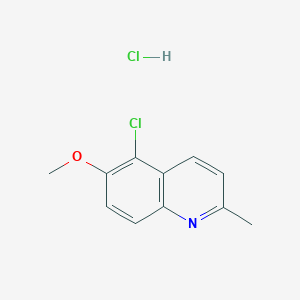

5-Chloro-6-methoxy-2-methylquinoline hydrochloride

CAS No.: 1803607-03-5

Cat. No.: VC3027294

Molecular Formula: C11H11Cl2NO

Molecular Weight: 244.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803607-03-5 |

|---|---|

| Molecular Formula | C11H11Cl2NO |

| Molecular Weight | 244.11 g/mol |

| IUPAC Name | 5-chloro-6-methoxy-2-methylquinoline;hydrochloride |

| Standard InChI | InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H |

| Standard InChI Key | ULBLOXRNSGHMEL-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl |

| Canonical SMILES | CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl |

Introduction

5-Chloro-6-methoxy-2-methylquinoline hydrochloride is a heterocyclic aromatic compound belonging to the quinoline family. It is characterized by its chloro and methoxy substituents on the quinoline ring, which confer unique properties and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Synthesis Methods

The synthesis of 5-Chloro-6-methoxy-2-methylquinoline hydrochloride typically involves chlorination and methoxylation processes of quinoline derivatives. Chlorination reactions often use concentrated sulfuric acid or phosphorus oxychloride under controlled conditions to ensure selective substitution without over-chlorination.

Synthesis Steps

-

Starting Material Preparation: Quinoline derivatives are prepared as starting materials.

-

Chlorination: Chlorination is performed using reagents like phosphorus oxychloride or concentrated sulfuric acid.

-

Methoxylation: Methoxylation involves the introduction of a methoxy group to the quinoline ring.

-

Hydrochloride Salt Formation: The final step involves converting the base into its hydrochloride salt.

Biological Activity and Applications

Quinoline derivatives, including 5-Chloro-6-methoxy-2-methylquinoline hydrochloride, are known for their diverse biological activities. Modifications on the quinoline structure can significantly enhance biological activity, making these compounds crucial for exploring new therapeutic agents.

Potential Applications

-

Pharmaceutical Development: The compound's unique structure makes it a candidate for developing new drugs.

-

Biological Target Interaction: It can interact with biological targets such as enzymes or receptors, influencing various physiological processes.

Safety and Handling

While specific safety data for 5-Chloro-6-methoxy-2-methylquinoline hydrochloride is limited, compounds in the quinoline family can exhibit toxicity and require careful handling. General precautions include avoiding ingestion and skin contact.

Safety Precautions

-

Toxicity: Handle with care to avoid ingestion or skin contact.

-

Storage: Store in a cool, dry place away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume